molecular formula C22H21Cl2N3O3S B11480452 2,4-dichloro-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide

Cat. No.: B11480452
M. Wt: 478.4 g/mol
InChI Key: QMXMPAQOJUAJBX-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide is a complex organic compound that features a benzamide core with various substituents, including dichloro, dimethylsulfamoyl, and pyridin-3-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amines.

    Chlorination: Introduction of chlorine atoms at specific positions.

    Sulfonation: Addition of the dimethylsulfamoyl group.

    Amidation: Formation of the benzamide linkage with the pyridin-3-yl ethyl phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-(methylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide
  • 2,4-dichloro-5-(ethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide
  • 2,4-dichloro-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide

Uniqueness

The uniqueness of 2,4-dichloro-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H21Cl2N3O3S

Molecular Weight

478.4 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(2-pyridin-3-ylethyl)phenyl]benzamide

InChI

InChI=1S/C22H21Cl2N3O3S/c1-27(2)31(29,30)21-12-18(19(23)13-20(21)24)22(28)26-17-7-3-5-15(11-17)8-9-16-6-4-10-25-14-16/h3-7,10-14H,8-9H2,1-2H3,(H,26,28)

InChI Key

QMXMPAQOJUAJBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=CC(=C2)CCC3=CN=CC=C3)Cl)Cl

Origin of Product

United States

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